molecular formula C10H11N3O B14812516 6-(Aminomethyl)-5-cyclopropoxynicotinonitrile

6-(Aminomethyl)-5-cyclopropoxynicotinonitrile

Cat. No.: B14812516
M. Wt: 189.21 g/mol
InChI Key: PIHULSPRKMTOBY-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-cyclopropoxynicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a nicotinonitrile core with an aminomethyl group at the 6-position and a cyclopropoxy group at the 5-position, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-cyclopropoxynicotinonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the nicotinonitrile core, followed by the introduction of the aminomethyl and cyclopropoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-cyclopropoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

6-(Aminomethyl)-5-cyclopropoxynicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds share the aminomethyl group but differ in their core structure.

    Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring but differ in their functional groups.

Uniqueness

6-(Aminomethyl)-5-cyclopropoxynicotinonitrile is unique due to its combination of the nicotinonitrile core, aminomethyl group, and cyclopropoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

6-(aminomethyl)-5-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3O/c11-4-7-3-10(14-8-1-2-8)9(5-12)13-6-7/h3,6,8H,1-2,5,12H2

InChI Key

PIHULSPRKMTOBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C#N)CN

Origin of Product

United States

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